molecular formula C24H18N4O3 B11463703 2-(2-methoxyphenyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-methoxyphenyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11463703
M. Wt: 410.4 g/mol
InChI Key: FKRCBNHWFVAXBO-UHFFFAOYSA-N
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Description

2-(2-METHOXYPHENYL)-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound with a unique structure that combines methoxyphenyl and pyridyl groups with a pyrido-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXYPHENYL)-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Pyrido-Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Pyridylmethyl Group: This can be done using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXYPHENYL)-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can be used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-METHOXYPHENYL)-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be explored for its therapeutic potential in treating various diseases.

    Industry: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-METHOXYPHENYL)-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context in which the compound is used. For example, in a biological setting, it may inhibit or activate specific enzymes, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-METHOXYPHENYL)-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H18N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C24H18N4O3/c1-31-22-8-3-2-7-21(22)28-13-10-20-18(24(28)30)14-17-19(26-20)9-12-27(23(17)29)15-16-6-4-5-11-25-16/h2-14H,15H2,1H3

InChI Key

FKRCBNHWFVAXBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CC=CC=N5

Origin of Product

United States

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